

role of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in enalapril synthesis

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Compound of Interest

Compound Name: *N*-[1(*S*)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

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An In-depth Technical Guide: The Pivotal Role of **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** in the Synthesis of Enalapril

Authored by a Senior Application Scientist

Foreword: Enalapril, a cornerstone in the management of hypertension and congestive heart failure, is a second-generation angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its efficacy is intrinsically linked to its specific molecular architecture, possessing three chiral centers that must be in the (*S*) configuration for optimal therapeutic activity.[3] The synthesis of this complex molecule, (*S*)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, presents significant stereochemical challenges. This guide provides a detailed exploration of the central role played by the **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** moiety, a critical building block and key intermediate, in the industrial production of Enalapril. We will dissect the primary synthetic strategies, focusing on the underlying chemistry, stereochemical control, and process optimization that are paramount for researchers, scientists, and drug development professionals in the pharmaceutical industry.

The Core Intermediate: A Chemical Profile

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, also known as Enalapril Impurity B or Ramipril Impurity F in pharmacopeial contexts, is more than a mere impurity; it is a fundamental precursor in several validated synthetic routes to Enalapril.[4]

Chemical Identity:

- Systematic Name: (2S)-2-[[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
- Molecular Formula: C₁₆H₂₃NO₄
- Molecular Weight: 293.36 g/mol [4]

The synthesis of this intermediate itself is a critical first step in certain strategies. One common approach involves the stereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine, utilizing reducing agents like catecholborane to establish the desired (S,S) configuration.[5] Another route proceeds via the hydrogenation of precursors such as N-[1-(S)-ethoxycarbonyl-2-benzoyl-ethyl]-L-alanine benzyl ester.[6] The purity and stereochemical integrity of this starting material are non-negotiable, as any deviation directly compromises the quality of the final active pharmaceutical ingredient (API).

Synthetic Pathway I: Peptide Coupling via N-Carboxyanhydride (NCA) Activation

A robust and widely documented method for Enalapril synthesis involves the formation of a dipeptide bond between **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** (NEPA) and L-proline. The core principle of this pathway is the activation of the carboxylic acid moiety of NEPA to facilitate amide bond formation.

The Activation Step: Formation of NEPA-NCA

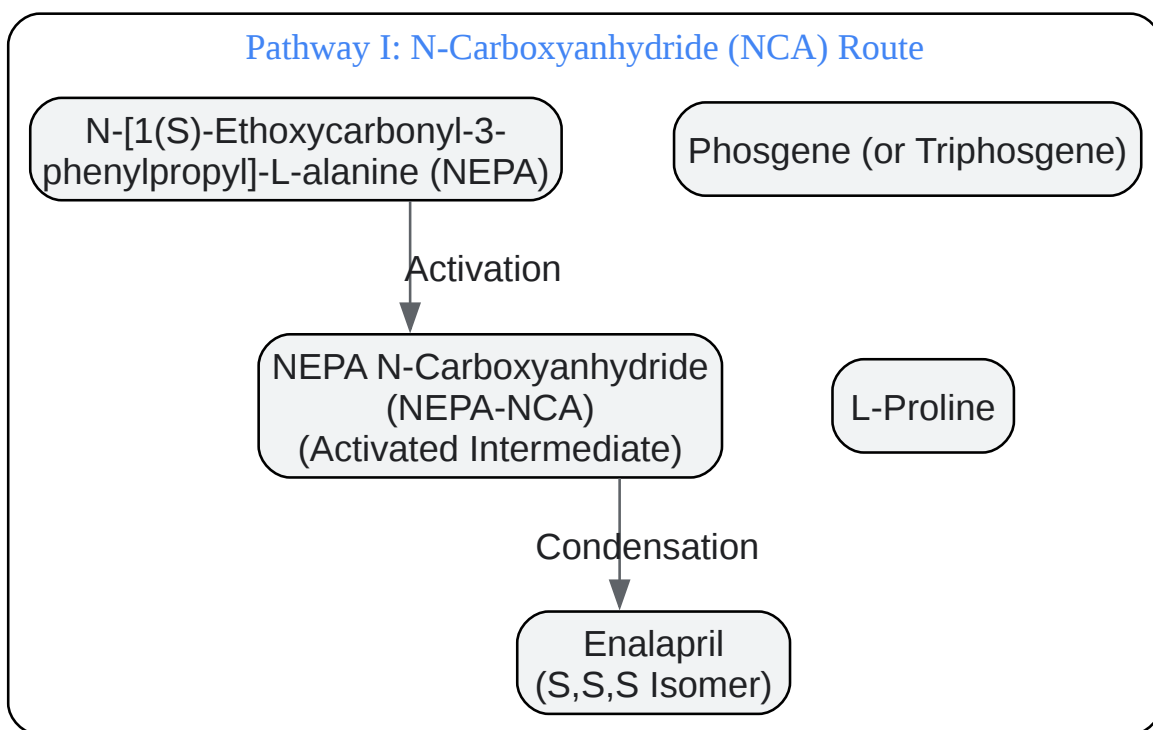
The most common activation strategy involves converting NEPA into its N-carboxyanhydride (NEPA-NCA).[7] This is typically achieved by reacting NEPA with phosgene (COCl₂) or its safer, easier-to-handle liquid (triphosgene) or solid (diphosgene) surrogates.[7][8]

The reaction proceeds by converting the carboxylic acid to an acid chloride, which then cyclizes with the adjacent N-H group to form the highly reactive NCA ring. While effective, the use of phosgene derivatives necessitates stringent safety protocols and specialized equipment due to their extreme toxicity, posing a significant challenge for industrial-scale production.[7][9]

Condensation with L-Proline

The generated NEPA-NCA is a potent acylating agent. It reacts readily with the secondary amine of L-proline in a basic aqueous-organic solvent mixture.[10] The reaction is typically conducted at low temperatures (e.g., 0°C) to maintain control and minimize side reactions. The presence of a base is crucial to neutralize the generated acid and deprotonate the L-proline, enhancing its nucleophilicity.[10] This coupling step directly yields Enalapril.

The primary advantage of this method is its stereochemical fidelity. Since the chiral centers of both NEPA and L-proline are pre-defined, the reaction proceeds with retention of configuration, reliably producing the desired (S,S,S)-Enalapril isomer.



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Caption: Synthesis of Enalapril via the NEPA-NCA intermediate.

Detailed Experimental Protocol: NCA Condensation

The following protocol is a representative synthesis based on established literature.[8][10]

- **NCA Formation:** **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** (1.0 eq) is dissolved in a suitable anhydrous solvent like dichloromethane. The solution is cooled to 0°C.

Triphosgene (0.4 eq) dissolved in dichloromethane is added dropwise, maintaining the temperature. A tertiary amine base (e.g., pyridine) may be added catalytically. The reaction is monitored until completion (typically 1-2 hours).

- **Proline Solution:** In a separate reactor, L-proline (1.3 eq) is dissolved in water with a base such as sodium hydroxide (1.3 eq) and a co-solvent like tetrahydrofuran (THF). The solution is cooled to 0-10°C.
- **Coupling Reaction:** The freshly prepared NEPA-NCA solution is added dropwise to the L-proline solution, ensuring the temperature remains between 0-10°C. The reaction is stirred for approximately 2 hours.
- **Workup and Isolation:** The pH of the reaction mixture is adjusted to ~4.5 with an acid (e.g., HCl or H₃PO₄). The organic solvent is removed under reduced pressure. The aqueous phase is extracted multiple times with ethyl acetate.
- **Purification:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Enalapril.
- **Salt Formation:** The crude Enalapril is dissolved in ethyl acetate, and a solution of maleic acid is added to precipitate Enalapril maleate, which is then isolated by filtration and dried.^[8]

Synthetic Pathway II: Diastereoselective Reductive Amination

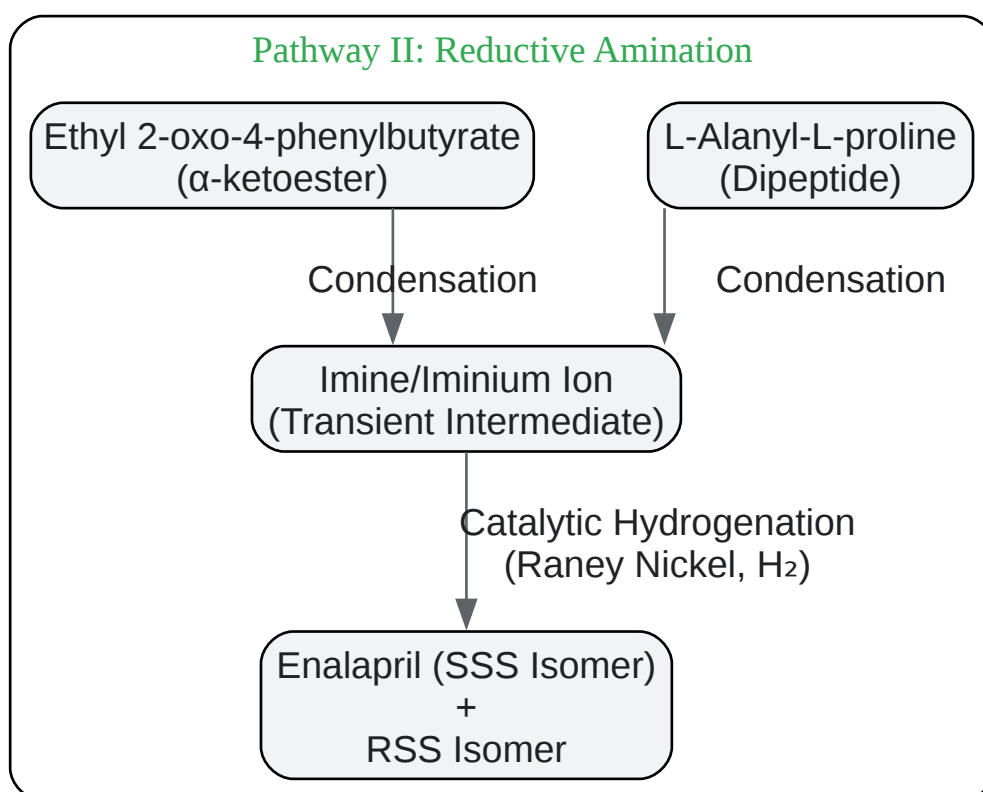
An alternative and highly efficient industrial route involves the direct coupling of the dipeptide L-alanyl-L-proline with an α -ketoester, ethyl 2-oxo-4-phenylbutyrate.^{[11][12]} In this strategy, the **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** structure is not a pre-formed intermediate but is constructed in situ during the key stereochemistry-defining step.

Mechanism and Stereocontrol

This reaction is a classic example of reductive amination.^{[13][14]} The amine group of the L-alanyl-L-proline dipeptide first condenses with the ketone of ethyl 2-oxo-4-phenylbutyrate to form a transient imine (or its protonated iminium ion) intermediate. This intermediate is then reduced in the same pot to form the final C-N bond.

The critical challenge and genius of this method lie in controlling the stereochemistry. The reduction of the planar C=N double bond can, in principle, generate two diastereomers: the desired (S,S,S) Enalapril and the undesired (R,S,S) isomer. Achieving high diastereoselectivity is paramount for the process to be economically viable.

This stereocontrol is achieved through catalytic hydrogenation, most commonly using Raney Nickel (Ra-Ni).^{[12][15]} The existing chiral centers on the L-alanyl-L-proline backbone direct the hydrogen addition to one face of the imine intermediate, favoring the formation of the SSS product.



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Caption: Synthesis of Enalapril via diastereoselective reductive amination.

Process Optimization and Yield Improvement

Initial reports of this synthesis using Raney Nickel achieved a diastereomer ratio of approximately 6.7:1 (SSS:RSS).^[12] Through extensive process optimization, this ratio has

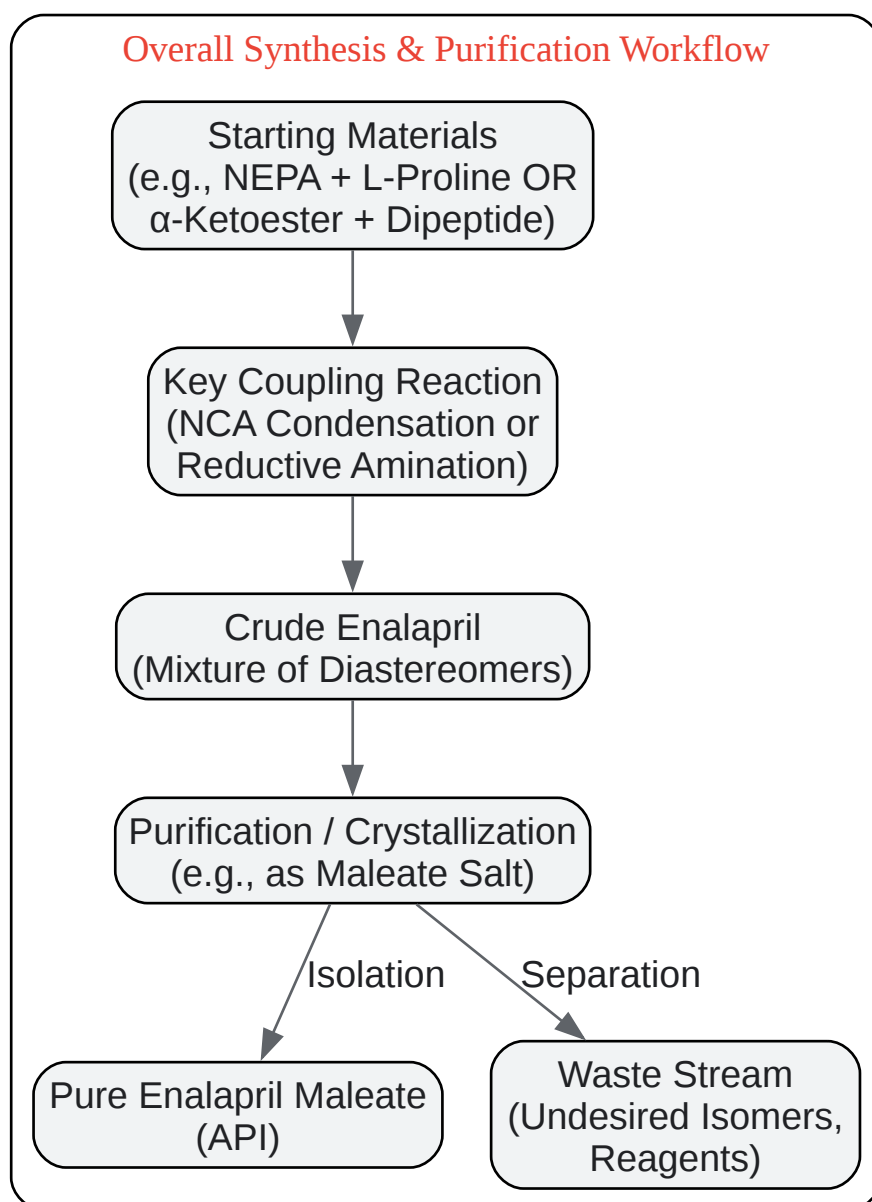
been significantly improved. A key breakthrough, detailed in Merck's process patents, involves the use of specific additives that work synergistically to enhance selectivity.[\[12\]](#)

Catalyst / Additive System	Diastereomeric Ratio (SSS:RSS)	Reference
Raney Nickel (Ra-Ni), standard conditions	~6.7 : 1	[12]
Ra-Ni, optimized traditional methods	~11 : 1	[12] [15]
Ra-Ni with Acetic Acid (AcOH) and Potassium Fluoride (KF)	~17 : 1	[12] [15]

The combination of acetic acid and potassium fluoride was found to dramatically increase the diastereoselectivity to 17:1.[\[12\]](#) This improvement has a profound impact on the overall process efficiency, as it simplifies the purification of the final product and significantly increases the isolated yield of the desired SSS diastereomer. The final purification is often achieved by the selective crystallization of Enalapril maleate, leaving the more soluble RSS isomer in the mother liquor.[\[12\]](#)

Workflow and Logical Relationships

The overall manufacturing process, regardless of the chosen pathway, follows a logical progression from starting materials to the final, purified drug substance.



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Caption: General workflow from starting materials to final API.

Conclusion

The **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** moiety is the structural and synthetic linchpin in the production of Enalapril. Its role manifests in two distinct but equally critical ways:

- As a discrete, stereochemically defined intermediate: In peptide coupling routes, the synthesis and purification of this molecule are prerequisite steps that guarantee the stereochemical integrity of two of the three chiral centers in the final product.
- As a structure formed in situ: In the highly elegant diastereoselective reductive amination pathway, the bond formations that create this moiety are the very reactions that define the crucial third chiral center, making this step the focal point of intense process optimization.

For the modern process chemist, understanding the nuances of both approaches—the explicit control of the coupling method versus the induced control of the reductive amination—is essential. The choice of synthetic route ultimately depends on factors including cost of goods, safety infrastructure, environmental impact, and the desired process efficiency. In all cases, however, the successful construction of the **N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine** backbone remains the central chemical challenge and the key to producing high-quality Enalapril.

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